4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid

Catalog No.
S6647395
CAS No.
1779842-14-6
M.F
C6H9F2NO2
M. Wt
165.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid

CAS Number

1779842-14-6

Product Name

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid

IUPAC Name

4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

InChI

InChI=1S/C6H9F2NO2/c1-9-2-4(5(10)11)6(7,8)3-9/h4H,2-3H2,1H3,(H,10,11)

InChI Key

DKIZLXNVTNPSPN-UHFFFAOYSA-N

SMILES

CN1CC(C(C1)(F)F)C(=O)O

Canonical SMILES

CN1CC(C(C1)(F)F)C(=O)O

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by the molecular formula C6H9F2NO2\text{C}_6\text{H}_9\text{F}_2\text{N}\text{O}_2 and a molecular weight of 165.14 g/mol. This compound features a five-membered pyrrolidine ring with a carboxylic acid group attached at the third carbon position, along with two fluorine atoms at the fourth carbon position. The presence of these fluorine atoms enhances its reactivity compared to non-fluorinated analogs, making it a compound of interest in various fields, particularly medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized using strong oxidizing agents, leading to various oxidized products.
  • Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions .

The synthesis of 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 4,4-difluoro-3-methylpyrrolidine.
  • Carboxylation: A carboxylating agent is introduced under controlled conditions to facilitate the formation of the carboxylic acid group at the third carbon position.
  • Optimization: In industrial settings, reaction parameters such as temperature, pressure, and reactant concentrations are continuously monitored and adjusted to maximize yield and purity .

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid has a variety of applications across different fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound is employed in studies related to enzyme interactions and metabolic pathways.
  • Medicine: It is investigated for potential therapeutic properties and as a precursor in drug development.
  • Industry: The compound is utilized in producing specialty chemicals and materials .

Several compounds share structural similarities with 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acidSimilar structure but different functional groupsVariations in reactivity due to position changes
1-Methylpyrrolidine-3-carboxylic acidLacks fluorine substitutionsDifferent chemical properties
4-Fluoro-1-methylpyrrolidine-3-carboxylic acidContains only one fluorine atomLower reactivity compared to the difluorinated version

Uniqueness

The uniqueness of 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid lies in its dual fluorine substitution at the fourth carbon position. This feature significantly influences its chemical reactivity and stability, making it a valuable compound for various research and industrial applications .

XLogP3

-2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

165.06013485 g/mol

Monoisotopic Mass

165.06013485 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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